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Compound of Interest

Compound Name: CH5447240

Cat. No.: B11933626 Get Quote

A deep dive into the absorption, distribution, metabolism, and excretion profiles of the

anaplastic lymphoma kinase (ALK) inhibitor alectinib and its primary metabolic derivatives.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of alectinib

(CH5424802), a highly selective, second-generation ALK inhibitor, and its major metabolites.

The information is intended for researchers, scientists, and drug development professionals to

facilitate a deeper understanding of the compound's behavior in vivo.

Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of alectinib and its major

active metabolite, M4, in humans. Alectinib is metabolized to several derivatives, with M4 being

the most significant in terms of both concentration and activity.[1][2] Other identified metabolites

include M1a, M1b, and M6.[1][2][3]
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Parameter
Alectinib
(CH5424802)

M4 (Metabolite)
Other Metabolites
(M1a, M1b, M6)

Maximum Plasma

Concentration (Cmax)

~665 ng/mL (at steady

state, 600 mg BID)

~82 ng/mL (at steady

state, 300 mg BID)

M1b is a minor

metabolite in plasma;

M1a, M1b, and M6

are found in feces.[1]

[3]

Time to Maximum

Concentration (Tmax)
~4 hours

Not explicitly stated,

but appears to track

with alectinib.

Not applicable

Area Under the Curve

(AUC)

~14400 ng*hr/mL (at

steady state, 600 mg

BID)

Contributes

significantly to the

total exposure.

Not applicable

Elimination Half-Life

(t½)

Prolonged in patients

with hepatic

impairment (26.9-40.4

hours).[4]

Not explicitly stated,

but its concentration is

sustained.

Not applicable

Protein Binding >99% >99% Not applicable

Metabolism
Primarily by CYP3A4

to form M4.[5]

Further metabolized

by CYP3A4.[5]

M1a and M1b are

isomers of a

carboxylate metabolite

formed by oxidative

cleavage.[1][3]

Excretion

Predominantly in

feces (~98%), with

minimal renal

clearance.[2]

Excreted in feces. Excreted in feces.[2]

Metabolic Pathway of Alectinib
Alectinib undergoes metabolism primarily in the liver, mediated by the cytochrome P450

enzyme CYP3A4. The major metabolic pathway involves the oxidation of the piperidine ring to
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form the active metabolite M4. Further metabolism of alectinib and M4 leads to the formation of

other minor metabolites.

Alectinib (CH5424802)

M4 (Active Metabolite)

CYP3A4

Other Metabolites
(M1a, M1b, M6)

CYP3A4

Fecal Excretion

CYP3A4
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Caption: Metabolic pathway of Alectinib.

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from human studies, primarily

involving patients with ALK-positive non-small cell lung cancer (NSCLC) and healthy

volunteers. Key experimental methodologies are outlined below.

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study
A pivotal study to elucidate the ADME properties of alectinib involved the administration of a

single oral dose of [¹⁴C]-labeled alectinib to healthy male subjects.[2]

Methodology:
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Study Population: Healthy male subjects.

Dosing: A single oral dose of [¹⁴C]alectinib was administered.

Sample Collection: Blood, plasma, urine, and feces were collected at predetermined time

points.

Analysis:

Total radioactivity in all matrices was measured to determine the extent of absorption and

routes of excretion.

Plasma, urine, and fecal samples were profiled for metabolites using high-performance

liquid chromatography (HPLC) coupled with radiometric detection.

The structures of the metabolites were elucidated using liquid chromatography-mass

spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Pharmacokinetic Analysis: Plasma concentration-time data for alectinib and its metabolites

were used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and

elimination half-life.

Pharmacokinetic Study Workflow
The general workflow for a clinical pharmacokinetic study of alectinib is depicted in the

following diagram.
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Caption: General workflow of a clinical pharmacokinetic study.

Comparative Insights
Alectinib and its major active metabolite, M4, are the primary circulating components.

Together, they account for the majority of the pharmacological activity.

The pharmacokinetic profiles of alectinib and M4 are characterized by high protein binding

and elimination primarily through the feces. This suggests that renal impairment is unlikely to

have a significant impact on their clearance.

CYP3A4 is the key enzyme responsible for the metabolism of alectinib. Co-administration

with strong inhibitors or inducers of CYP3A4 could potentially alter the pharmacokinetic

profile of alectinib and M4.

The metabolites M1a, M1b, and M6 are present in smaller amounts and are primarily found

in the feces, indicating they are likely end-products of the metabolic cascade before

excretion.[2] The pharmacological activity of M1b has been assessed as insignificant.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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